2(5H)-Thiophenone, 4-hydroxy-3,5-dimethyl-5-(phenylmethyl)-
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Overview
Description
2(5H)-Thiophenone, 4-hydroxy-3,5-dimethyl-5-(phenylmethyl)- is an organic compound belonging to the class of dihydrothiophenes. These compounds contain a dihydrothiophene moiety, which is a thiophene derivative with only one double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Thiophenone, 4-hydroxy-3,5-dimethyl-5-(phenylmethyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2(5H)-Thiophenone, 4-hydroxy-3,5-dimethyl-5-(phenylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound, leading to the formation of different oxidation products.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound, resulting in the formation of reduced derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2(5H)-Thiophenone, 4-hydroxy-3,5-dimethyl-5-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2(5H)-Thiophenone, 4-hydroxy-3,5-dimethyl-5-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3,5-dimethoxybenzoic acid: This compound shares structural similarities but differs in its functional groups and properties.
(5R)-4-Hydroxy-3,5-dimethyl-5-[(1E,3E)-2-methylpenta-1,3-dienyl]thiophen-2(5H)-one: Another similar compound with variations in its side chains and functional groups.
Uniqueness
2(5H)-Thiophenone, 4-hydroxy-3,5-dimethyl-5-(phenylmethyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
348113-87-1 |
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Molecular Formula |
C13H14O2S |
Molecular Weight |
234.32 g/mol |
IUPAC Name |
5-benzyl-4-hydroxy-3,5-dimethylthiophen-2-one |
InChI |
InChI=1S/C13H14O2S/c1-9-11(14)13(2,16-12(9)15)8-10-6-4-3-5-7-10/h3-7,14H,8H2,1-2H3 |
InChI Key |
MIPHSADSYSTBRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(SC1=O)(C)CC2=CC=CC=C2)O |
Origin of Product |
United States |
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